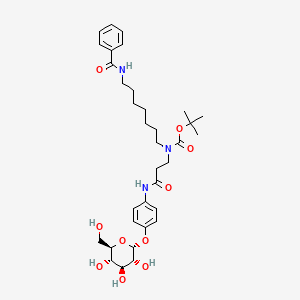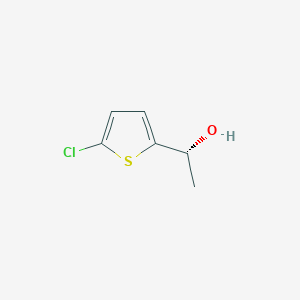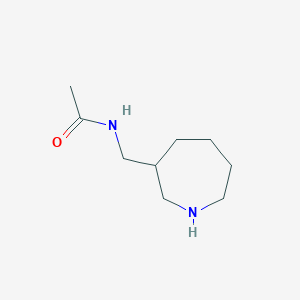![molecular formula C10H8O2S B13170315 1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13170315.png)
1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one is a heterocyclic compound that features both furan and thiophene rings. These rings are fused to an ethanone moiety, making it a unique structure with potential applications in various fields of science and industry. The presence of both oxygen and sulfur heteroatoms in the furan and thiophene rings, respectively, imparts distinct chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-acetylthiophene with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation or advanced chromatographic methods to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the furan or thiophene rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan or thiophene derivatives.
Applications De Recherche Scientifique
1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic electronic materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of both furan and thiophene rings allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(Thiophen-2-yl)ethan-1-one: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
1-(Furan-2-yl)ethan-1-one: Lacks the thiophene ring, which may reduce its potential biological activities.
2-Acetylthiophene: Similar structure but without the furan ring, limiting its applications.
Uniqueness: 1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one is unique due to the presence of both furan and thiophene rings, which impart distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H8O2S |
|---|---|
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
1-[3-(furan-2-yl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C10H8O2S/c1-7(11)10-8(4-6-13-10)9-3-2-5-12-9/h2-6H,1H3 |
Clé InChI |
HHQPLXMJSPITQM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CS1)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



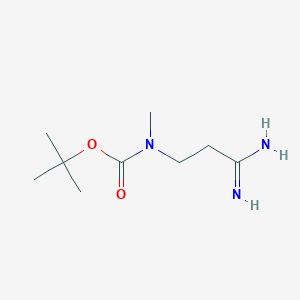
![tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate](/img/structure/B13170247.png)
![1-[2-(Dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13170250.png)
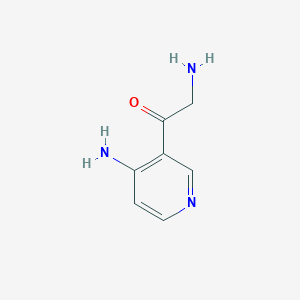
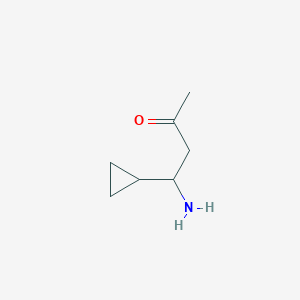
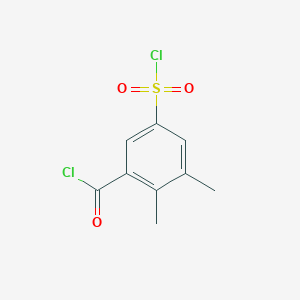


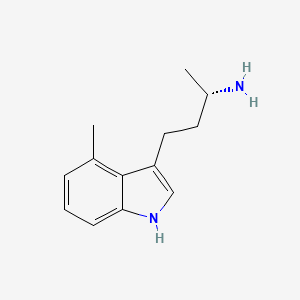
![N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13170299.png)
